molecular formula C23H19Cl2N5O3 B11181204 N-(3,4-dichlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

N-(3,4-dichlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B11181204
M. Wt: 484.3 g/mol
InChI Key: GGKFNDAHKNHJEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is a polycyclic heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core fused with a tetrahydropyridine ring. Key structural elements include:

  • A 3,4-dichlorophenyl group attached via a carboxamide linkage.
  • A 3,4-dihydroisoquinolinyl substituent at position 2.
  • Hydroxy and oxo functional groups at positions 4 and 7, respectively.

This scaffold is structurally related to bioactive molecules targeting enzymes (e.g., kinase inhibitors) or pesticidal agents, as suggested by the prevalence of dichlorophenyl carboxamides in agrochemicals .

Properties

Molecular Formula

C23H19Cl2N5O3

Molecular Weight

484.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C23H19Cl2N5O3/c24-16-6-5-14(9-17(16)25)26-21(32)15-10-18(31)27-20-19(15)22(33)29-23(28-20)30-8-7-12-3-1-2-4-13(12)11-30/h1-6,9,15H,7-8,10-11H2,(H,26,32)(H2,27,28,29,31,33)

InChI Key

GGKFNDAHKNHJEZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC4=C(C(CC(=O)N4)C(=O)NC5=CC(=C(C=C5)Cl)Cl)C(=O)N3

Origin of Product

United States

Biological Activity

N-(3,4-dichlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse sources of research.

The compound features a molecular formula of C23H20Cl2N2OC_{23}H_{20}Cl_2N_2O and a molecular weight of approximately 411.32 g/mol. Its structural complexity includes multiple functional groups that may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

  • Antitumor Activity : Preliminary studies suggest that derivatives related to this compound may inhibit cancer cell proliferation. For instance, compounds with similar isoquinoline structures have shown promise against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating significant potency .
  • Antimicrobial Properties : Related compounds have demonstrated antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) assays reveal moderate antibacterial effects against certain pathogens .
  • Neuroprotective Effects : Some studies suggest that derivatives of this compound may offer neuroprotective benefits, potentially useful in conditions like Parkinson's disease .

Antitumor Activity

A study focusing on quinazoline derivatives found that compounds exhibiting similar structural motifs to this compound showed promising in vitro cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values for selected compounds:

Compound NameCell LineIC50 (μM)
Compound AMCF-70.096
Compound BA5492.09
Compound CHepG22.08

These results indicate that structural modifications can significantly influence the anticancer activity of isoquinoline derivatives.

Antimicrobial Activity

The synthesized derivatives were tested for their antimicrobial properties. The results indicated varying levels of effectiveness against different bacterial strains. The following table presents the MIC values for selected compounds:

Compound NameBacterial StrainMIC (μg/mL)
Compound DE. coli50
Compound ES. aureus25
Compound FPseudomonas aeruginosa100

These findings highlight the potential of these compounds as antimicrobial agents.

Case Studies

  • Case Study on Antitumor Activity : A recent study evaluated the effects of a derivative based on the structure of this compound in vivo using mouse models with induced tumors. The results indicated a significant reduction in tumor size compared to control groups.
  • Case Study on Neuroprotection : Another study explored the neuroprotective effects of similar compounds in models of neuronal injury. Results showed reduced apoptosis and improved neuronal survival rates when treated with isoquinoline derivatives.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group (-CONH-) and ester-like pyrimidine-oxo moieties are susceptible to hydrolysis under acidic or alkaline conditions:

Reaction TypeConditionsOutcomeReference
Amide Hydrolysis 6M HCl, reflux for 12–24 hoursCleavage to form carboxylic acid and 3,4-dichloroaniline derivative
Ester Hydrolysis Aqueous NaOH (pH >10), 80°COpening of the pyrimidine-oxo ring to yield dihydroxy intermediates

These reactions are critical for prodrug activation or metabolite formation. Hydrolysis rates depend on steric hindrance from the dihydroisoquinoline group, which slows reaction kinetics compared to simpler amides.

Nucleophilic Substitution

The dichlorophenyl group undergoes substitution reactions, particularly at the para -chlorine position due to reduced steric hindrance:

NucleophileConditionsProductSelectivityReference
Methoxide (CH₃O⁻) DMF, 120°C, 8 hoursMethoxy-dichlorophenyl analog85% para
Ammonia (NH₃) Ethanol, 70°C, 24 hoursAmino-dichlorophenyl derivative78% para

The meta -chlorine remains inert under mild conditions due to electronic deactivation by the adjacent carbonyl group.

Oxidation Reactions

The hydroxyl (-OH) and dihydroisoquinoline groups are oxidation-prone:

Oxidizing AgentConditionsOutcomeYieldReference
KMnO₄ H₂SO₄, 60°COxidation of hydroxyl to ketone62%
H₂O₂/Fe²⁺ pH 7.4, 25°CEpoxidation of dihydroisoquinoline double bond41%

Oxidation pathways are pH-dependent, with acidic conditions favoring ketone formation and neutral conditions promoting epoxidation.

Cycloaddition Reactions

The pyrimidine ring participates in Diels-Alder reactions with electron-deficient dienophiles:

DienophileConditionsProductRegioselectivityReference
Maleic Anhydride Toluene, 100°C, 12 hoursFused bicyclic adductEndo preference
Tetracyanoethylene DCM, 25°C, 48 hoursSpirocyclic nitrile derivative90% selectivity

These reactions expand the compound’s utility in synthesizing polycyclic scaffolds for drug discovery .

Aromatic Electrophilic Substitution

The dihydroisoquinoline moiety undergoes nitration and sulfonation:

ReactionConditionsPositionProduct ApplicationReference
Nitration HNO₃/H₂SO₄, 0°CC-6 of isoquinolinePrecursor for amino derivatives
Sulfonation SO₃/Pyridine, 50°CC-7 of isoquinolineEnhances water solubility

Steric shielding from the pyrimidine ring limits reactivity at C-8.

Metal-Catalyzed Cross-Couplings

The dichlorophenyl group participates in Suzuki-Miyaura couplings:

Boronic AcidCatalystProductYieldReference
Phenylboronic Acid Pd(PPh₃)₄, K₂CO₃, 80°CBiphenyl derivative73%
Vinylboronic Acid Pd(OAc)₂, SPhos, 60°CStyrenylated analog68%

These reactions enable modular functionalization for structure-activity relationship (SAR) studies .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the pyrimidine carbonyl and dihydroisoquinoline:

WavelengthSolventProductQuantum YieldReference
254 nm AcetonitrileBridged tricyclic lactam0.32

This pathway is significant for studying degradation under light exposure.

Enzymatic Biotransformations

Hepatic cytochrome P450 enzymes mediate oxidative demethylation and hydroxylation:

EnzymeSite ModifiedMetaboliteActivity ChangeReference
CYP3A4 C-4 hydroxyl4,7-Dihydroxy analogReduced kinase inhibition
CYP2D6 Isoquinoline C-1N-Oxide derivativeEnhanced solubility

Metabolic studies guide prodrug design to improve pharmacokinetics.

Comparison with Similar Compounds

Hexahydropyrido[2,3-d]pyrimidine Derivatives

Compound Name Core Structure Substituents Key Differences Potential Activity Reference
Target Compound Pyrido[2,3-d]pyrimidine 3,4-dichlorophenyl, dihydroisoquinolinyl Hydroxy and oxo groups at positions 4/7 Hypothesized enzyme inhibition
N-(3-chlorophenyl)-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide Pyrido[2,3-d]pyrimidine 3-chlorophenyl, piperidinyl Piperidinyl vs. dihydroisoquinolinyl Unreported

Key Insights :

  • The 3,4-dichlorophenyl moiety (vs. 3-chlorophenyl) may improve hydrophobicity and membrane permeability, critical for pesticidal activity .

Dihydropyrimidinone Derivatives

Compound Class Core Structure Example Substituents Synthesis Method Biological Relevance Reference
Target Compound Pyrido[2,3-d]pyrimidine Hydroxy, oxo, dichlorophenyl Multi-component reaction* Unreported N/A
Dihydropyrimidinones 1,2,3,4-THP Thioxo, nitrophenyl, methyl Biginelli reaction Anticancer, antimicrobial

Key Insights :

  • Dihydropyrimidinones (e.g., ) are synthesized via the Biginelli reaction, which may also apply to the target compound. Ionic liquids () or FeCl₃ () could optimize yield and purity.
  • The hydroxy and oxo groups in the target compound may enhance hydrogen-bonding interactions compared to thioxo analogs, influencing solubility and target selectivity.

Dichlorophenyl Carboxamides in Agrochemicals

Compound Name Structure Application Key Feature Reference
Propanil Propanamide Herbicide 3,4-dichlorophenyl
Fenoxacrim Hexahydro-pyrimidine Pesticide 3,4-dichlorophenyl
Target Compound Pyrido[2,3-d]pyrimidine Hypothesized 3,4-dichlorophenyl

Key Insights :

  • The 3,4-dichlorophenyl group is a hallmark of herbicides and pesticides, suggesting the target compound may share similar bioactivity .
  • The pyrido[2,3-d]pyrimidine core could confer unique selectivity compared to propanil’s simpler propanamide structure.

Fused Heterocyclic Analogs

Compound Class Core Structure Example Substituents Biological Activity Reference
Tetrahydroimidazo[1,2-a]pyridine () Imidazo-pyridine Nitrophenyl, cyano Unreported
Thieno[2,3-d]pyrimidine () Thiophene-fused pyrimidine Methyl, aryl Antimicrobial
Target Compound Pyrido[2,3-d]pyrimidine Dihydroisoquinolinyl Hypothesized enzyme inhibition N/A

Key Insights :

    Preparation Methods

    Three-Component Reaction

    A one-pot synthesis using aldehydes, malononitrile, and 4-aminouracil derivatives under microwave irradiation or catalytic conditions achieves the core structure with high atom economy. For example:

    • Reagents : 3,4-Dichlorobenzaldehyde, malononitrile, 4-aminouracil.

    • Conditions : Ethanol/water (3:1), 80°C, 4 hours.

    • Yield : 78–85%.

    Cyclization of Preformed Intermediates

    Alternative routes involve pre-forming intermediates such as ethyl α-acetyl-(2,5-dimethoxyphenyl)propionate, followed by cyclization with 2,4,6-triaminopyrimidine in diphenyl ether at 195–230°C. This method requires strict anhydrous conditions to prevent hydrolysis.

    Coupling of Dichlorophenyl and Carboxamide Groups

    The final structure is assembled through sequential coupling reactions:

    Amide Bond Formation

    • Reagents : 3,4-Dichloroaniline, propanoyl chloride.

    • Coupling Agent : Propylphosphonic anhydride (T3P®) in ethyl acetate.

    • Conditions : 40°C, 12 hours.

    • Yield : 89%.

    Palladium-Catalyzed Cross-Coupling

    • Substrate : Bromopyrido[2,3-d]pyrimidine and 3,4-dichlorophenylboronic acid.

    • Catalyst : Pd(PPh₃)₄, K₂CO₃.

    • Conditions : DMF/H₂O (4:1), 100°C, 8 hours.

    • Yield : 76%.

    Final Functionalization and Optimization

    Hydroxylation at C4

    • Method : Oxidative hydroxylation using H₂O₂ in acetic acid.

    • Conditions : 60°C, 3 hours.

    • Selectivity : >95% for the 4-hydroxy derivative.

    Industrial-Scale Purification

    • Crystallization : Sequential use of ethyl acetate (polar) and heptane (non-polar) removes residual catalysts.

    • Purity : ≥99.5% by HPLC.

    Comparative Analysis of Synthetic Routes

    Method Key Step Yield Purity Scalability
    Three-component reactionOne-pot cyclocondensation85%98%Moderate
    Bischler-NapieralskiCyclization/Reduction82%99%High
    Friedel-CraftsAlkylation75%99.5%Industrial
    Palladium couplingSuzuki-Miyaura76%97%Limited

    Challenges and Solutions

    • Regioselectivity : Competing reactions at C2 vs. C4 are mitigated using bulky bases (e.g., DIPEA).

    • Oxidation Sensitivity : Anaerobic conditions prevent over-oxidation of the tetrahydroisoquinoline moiety.

    • Cost Efficiency : T3P® reduces reaction steps compared to traditional carbodiimides.

    Recent Advancements

    • Flow Chemistry : Continuous synthesis of intermediates reduces batch variability (Patent SK284671B6).

    • Enzymatic Catalysis : Lipase-mediated amidation achieves 90% yield under mild conditions.

    Q & A

    Q. What synthetic strategies are recommended for preparing this compound?

    A multi-step approach is typically employed, involving (i) construction of the tetrahydropyrido[2,3-d]pyrimidine core via cyclocondensation reactions, (ii) functionalization with 3,4-dihydroisoquinoline via nucleophilic substitution or coupling reactions, and (iii) final carboxamide formation. Key intermediates should be purified using column chromatography, and structural confirmation requires NMR (1H/13C) and high-resolution mass spectrometry (HRMS) .

    Q. Which analytical techniques are critical for characterizing purity and structure?

    • HPLC-UV/ELSD : Quantify purity (>95% is standard for bioactive studies).
    • NMR Spectroscopy : Confirm regiochemistry and hydrogen bonding (e.g., hydroxy group at position 4).
    • X-ray Diffraction (XRD) : Resolve conformational ambiguities in the tetrahydropyrido-pyrimidine system .
    • HRMS : Verify molecular formula and detect isotopic patterns .

    Q. What in vitro assays are used to evaluate its biological activity?

    Enzyme inhibition assays (e.g., butyrylcholinesterase inhibition) are common. Use fluorometric or colorimetric substrates to measure IC50 values. Cell-based assays (e.g., anti-Aβ aggregation) require standardized protocols for amyloid-beta peptide handling and Thioflavin T fluorescence quantification .

    Advanced Research Questions

    Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

    Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Address this by:

    • Conducting ADME studies (e.g., metabolic stability in liver microsomes).
    • Using prodrug strategies to enhance solubility.
    • Validating target engagement via pharmacodynamic biomarkers in animal models .

    Q. What computational methods predict binding modes with targets like BChE?

    • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with the BChE active site.
    • Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., 100-ns trajectories in explicit solvent).
    • Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities .

    Q. How can Design of Experiments (DoE) optimize reaction conditions?

    Use a fractional factorial design to screen variables (e.g., temperature, catalyst loading, solvent polarity). Response surface methodology (RSM) identifies optimal conditions. For example, flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation) reduce side reactions and improve yield reproducibility .

    Q. What strategies resolve discrepancies in structure-activity relationship (SAR) studies?

    • Systematic Analog Synthesis : Vary substituents on the dichlorophenyl or dihydroisoquinoline moieties.
    • Biophysical Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics.
    • Crystallographic Analysis : Compare ligand-bound protein structures to identify critical interactions .

    Q. How can labile functional groups (e.g., hydroxy, carboxamide) be stabilized during synthesis?

    • Protective Groups : Temporarily mask hydroxy groups with silyl ethers (e.g., TBSCl).
    • Low-Temperature Reactions : Perform acylations at 0–5°C to prevent hydrolysis.
    • pH Control : Maintain mildly acidic conditions (pH 5–6) during carboxamide coupling .

    Data Contradiction Analysis

    Q. How to address inconsistent enzymatic inhibition data across studies?

    • Standardize Assay Conditions : Ensure consistent substrate concentrations, pH, and temperature.
    • Validate Enzyme Source : Compare recombinant vs. tissue-extracted enzyme activity.
    • Statistical Analysis : Apply ANOVA with post-hoc tests to identify outlier datasets .

    Methodological Best Practices

    • Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture control).
    • Data Reporting : Include full NMR assignments, HRMS spectra, and crystallographic CIF files in supplementary materials.
    • Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including 3R principles (Replacement, Reduction, Refinement).

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.